Pentachlorocyclopropane

Description

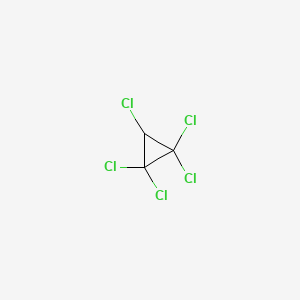

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3-pentachlorocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl5/c4-1-2(5,6)3(1,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACJMSLMMMSESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C1(Cl)Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073366 | |

| Record name | Cyclopropane, pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Pentachlorocyclopropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21429 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6262-51-7 | |

| Record name | 1,1,2,2,3-Pentachlorocyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6262-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropane, pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTACHLOROCYCLOPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropane, pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of pentachlorocyclopropane?

An In-depth Technical Guide to the Physical Properties of Pentachlorocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 6262-51-7) is a halogenated cyclic hydrocarbon with the molecular formula C₃HCl₅.[1][2][3] It presents as a colorless to pale yellow liquid with a faint, minty odor.[1][4][5] This compound serves as a valuable intermediate in synthetic chemistry, particularly in the preparation of more complex molecules like tetrachlorocyclopropene (B25203) and substituted phenyltrichlorocyclopropene derivatives.[6] Its high degree of chlorination and strained three-membered ring structure impart unique reactivity and physical characteristics. This document provides a comprehensive overview of its key physical properties, supported by experimental methodologies for their determination.

Physical and Chemical Properties

The physical properties of this compound have been reported across various sources. The following table summarizes the most frequently cited quantitative data. It is important to note that some discrepancies exist in the literature, particularly for properties sensitive to purity and measurement conditions, such as boiling point and flash point.

| Property | Value |

| Molecular Formula | C₃HCl₅ |

| Molecular Weight | 214.31 g/mol |

| Appearance | Colorless to pale yellow liquid[1][4][5] |

| Odor | Faint, minty[1][4] |

| Density | 1.668 g/mL at 25 °C[5][7] |

| Boiling Point | 55-56 °C at 7 mmHg[7][8] 70 °C at 19 mmHg[4] 182.2 °C at 760 mmHg[2] |

| Melting Point | -5.0 °C[9] |

| Refractive Index (n²⁰/D) | 1.5169[7] |

| Flash Point | 101 °C (213.8 °F) - closed cup |

| Vapor Pressure | 1.12 mmHg at 25 °C[2] |

| Solubility | Insoluble in water; Sparingly soluble in non-polar organic solvents (e.g., hexane, benzene, toluene)[9] |

| Thermal Stability | Unstable above 100 °C; undergoes isomerization to 1,1,3,3,3-pentachloropropene[1][4] |

Experimental Protocols for Property Determination

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point at Reduced Pressure

Due to its thermal instability above 100 °C, the boiling point of this compound is determined under reduced pressure to prevent decomposition.[1][4]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure using a vacuum system, the boiling point is lowered.

Methodology:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump via a manostat or pressure controller to maintain a constant pressure.

-

Sample Preparation: Place a sample of this compound and a boiling chip or magnetic stir bar into the round-bottom flask.

-

Measurement: a. Gradually evacuate the system to the desired pressure (e.g., 7 mmHg). b. Begin heating the sample gently using a heating mantle. c. Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This temperature is the boiling point at the measured pressure.

-

Data Reporting: The boiling point should be reported along with the corresponding pressure, for example, 55-56 °C / 7 mmHg.[7][8]

Determination of Density

The density of liquid samples can be accurately measured using a vibrating-tube densimeter.[10]

Principle: A U-shaped glass tube is electromagnetically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample; the change in frequency is directly related to the density of the sample.

Methodology:

-

Calibration: Calibrate the densimeter with two standards of known density, typically dry air and degassed, bidistilled water, at a controlled temperature (e.g., 25 °C).[10]

-

Sample Introduction: Inject the this compound sample into the measurement cell, ensuring no air bubbles are present.

-

Temperature Equilibration: Allow the sample to reach thermal equilibrium with the instrument's Peltier thermostat, set to the desired temperature (25 °C).

-

Measurement: The instrument measures the oscillation period and automatically calculates the density. Modern instruments can apply viscosity corrections for high-precision measurements.[10]

-

Data Reporting: Report the density in g/mL or g/cm³ to three decimal places, specifying the temperature (e.g., 1.668 g/mL at 25 °C).

Determination of Refractive Index

The refractive index is a fundamental physical property that can be determined using a standard refractometer, such as an Abbé or digital refractometer.[10]

Principle: The refractive index (n) is the ratio of the speed of light in a vacuum to its speed in the substance. It is measured by observing the critical angle of refraction of a light beam (typically the sodium D-line at 589.3 nm) as it passes through the sample.[10]

Methodology:

-

Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water.

-

Temperature Control: Set the instrument's temperature controller to 20 °C, as refractive index is temperature-dependent.

-

Sample Application: Apply a few drops of this compound to the surface of the measurement prism.

-

Measurement: Close the prism and allow the sample to equilibrate. The instrument will measure and display the refractive index.

-

Data Reporting: Report the dimensionless refractive index value, specifying the temperature and the wavelength of light used (e.g., n²⁰/D 1.5169).

Synthetic Pathways and Logical Relationships

This compound is a key building block in organic synthesis. Its primary utility lies in its role as a precursor to other chlorinated cyclic compounds and as a reactant in addition reactions. The following diagram illustrates its central role in several synthetic workflows.

Caption: Synthetic pathways to and reactions of this compound.

This workflow illustrates two primary methods for the synthesis of this compound: the addition of dichlorocarbene (generated from chloroform (B151607) and a strong base) to 1,2-trichloroethylene[11], and the direct chlorination of 3,3,3-trichloropropylene.[12] It also shows its subsequent conversion into several classes of valuable chemical compounds.[1][4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 6262-51-7 [chemnet.com]

- 3. Cyclopropane, pentachloro- [webbook.nist.gov]

- 4. This compound – description and application - Georganics [georganics.sk]

- 5. China this compound CAS NO.6262-51-7 Manufacturer and Supplier | Lizhuo [shlzpharma.com]

- 6. scbt.com [scbt.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound | 6262-51-7 [amp.chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Experimental and Computational Approach to Studying Supramolecular Structures in Propanol and Its Halogen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN112279747B - Preparation method of this compound - Google Patents [patents.google.com]

- 12. CN102992947B - this compound preparation method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of Pentachlorocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachlorocyclopropane (C₃HCl₅) is a halogenated cyclic hydrocarbon of significant interest in synthetic organic chemistry. Its strained three-membered ring and extensive chlorination result in unique chemical properties and reactivity. This technical guide provides a comprehensive overview of the chemical structure, bonding, and key reactions of this compound. It includes a summary of its physicochemical properties, a detailed experimental protocol for its synthesis, and an analysis of its thermal decomposition. This document is intended to serve as a valuable resource for researchers and professionals working with halogenated compounds and in the development of novel chemical entities.

Chemical Structure and Properties

This compound, systematically named 1,1,2,2,3-pentachlorocyclopropane, is a colorless liquid with a faint, minty odor.[1] The molecule consists of a cyclopropane (B1198618) ring where five of the six hydrogen atoms are substituted with chlorine atoms.

Molecular Structure

The fundamental structure is a three-membered carbon ring, which inherently possesses significant ring strain due to the deviation of the C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5° to approximately 60°. This high degree of ring strain is a dominant factor in its reactivity. The five chlorine substituents further influence the molecule's geometry and electronic properties through steric and inductive effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₃HCl₅ | [1] |

| Molar Mass | 214.29 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Mild, minty | [1] |

| Density | 1.668 g/cm³ | [1] |

| Boiling Point | 56 °C at 7 mmHg | [1] |

| Refractive Index (n_D) | 1.51 | [1] |

| CAS Number | 6262-51-7 | [1] |

Bonding and Electronic Structure

The bonding in this compound is characterized by the strained sigma bonds of the cyclopropane ring and the polar covalent C-Cl bonds. The high electronegativity of the chlorine atoms leads to a significant inductive withdrawal of electron density from the carbon ring, making the ring carbons electron-deficient. This electronic feature, combined with the inherent ring strain, makes the molecule susceptible to nucleophilic attack and ring-opening reactions.

The sole C-H bond in the molecule is activated by the adjacent chlorine atoms, making the proton acidic enough to be abstracted by a strong base. This property is exploited in the synthesis of tetrachlorocyclopropene (B25203) through dehydrohalogenation.[1]

Synthesis and Reactions

Synthesis of this compound

This compound is typically synthesized via the addition of dichlorocarbene (B158193) (:CCl₂) to trichloroethylene (B50587).[1] The dichlorocarbene is generated in situ from chloroform (B151607) and a strong base, often in the presence of a phase-transfer catalyst.

The following is a representative experimental protocol synthesized from various patent literature sources.[2]

Materials:

-

Trichloroethylene

-

Chloroform

-

50% aqueous sodium hydroxide (B78521) solution

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add trichloroethylene and the phase-transfer catalyst.

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution to the flask.

-

From the dropping funnel, add chloroform dropwise to the reaction mixture. The addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for several hours to ensure the reaction goes to completion.

-

After the reaction period, dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

The logical workflow for the synthesis is depicted in the following diagram:

Caption: Synthesis workflow for this compound.

Key Reactions

This compound is thermally unstable and undergoes a ring-opening isomerization to 1,1,3,3,3-pentachloropropene at temperatures above 100 °C.[1] This reaction is a unimolecular process that proceeds via a concerted mechanism.

Treatment of this compound with a strong base, such as potassium hydroxide, results in the elimination of hydrogen chloride (dehydrohalogenation) to yield tetrachlorocyclopropene.[1] This reaction highlights the acidity of the C-H bond in the molecule.

The key reactions of this compound can be summarized in the following diagram:

Caption: Key reactions of this compound.

Spectroscopic Data

While detailed spectral analyses with peak assignments for this compound are not widely available in public databases, the existence of its ¹³C NMR and IR spectra has been noted. For researchers requiring detailed spectroscopic characterization, it is recommended to acquire these spectra on purified samples.

Conclusion

This compound is a highly functionalized cyclopropane derivative with a rich chemistry dictated by its strained ring and extensive chlorination. Its synthesis from readily available starting materials and its utility as a precursor to other chlorinated compounds make it a molecule of continued interest in organic synthesis. This guide has provided a summary of its structure, properties, and key reactions, offering a foundational understanding for scientists and researchers in the field. Further computational and experimental studies are warranted to fully elucidate its structural parameters and spectroscopic characteristics.

References

Synthesis of Pentachlorocyclopropane from Trichloroethylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentachlorocyclopropane from trichloroethylene (B50587), a process of significant interest for the creation of versatile chemical intermediates. The primary synthetic route involves the addition of dichlorocarbene (B158193) to trichloroethylene, a reaction often facilitated by phase-transfer catalysis for enhanced efficiency and yield. This document details the underlying reaction mechanism, presents quantitative data from various synthetic approaches, provides detailed experimental protocols, and illustrates key processes through workflow and pathway diagrams.

Core Synthesis Pathway: Dichlorocarbene Addition

The fundamental reaction for synthesizing this compound (C₃HCl₅) involves the [2+1] cycloaddition of dichlorocarbene (:CCl₂) to trichloroethylene (C₂HCl₃).[1][2] Dichlorocarbene is a highly reactive intermediate that is typically generated in situ from chloroform (B151607) (trichloromethane) and a strong base.[3][4]

The overall reaction can be summarized as follows:

C₂HCl₃ + :CCl₂ → C₃HCl₅[1]

Due to the immiscibility of the organic reactants (trichloroethylene, chloroform) and the aqueous base, this synthesis is commonly performed under phase-transfer catalysis (PTC) conditions.[5][6] A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the hydroxide (B78521) anion from the aqueous phase to the organic phase, where it can deprotonate chloroform to generate dichlorocarbene.[3][7]

Quantitative Data Summary

The following tables summarize quantitative data from various reported experimental conditions for the synthesis of this compound from trichloroethylene. These examples highlight the impact of different bases, phase-transfer catalysts, and molar ratios on the reaction yield.

| Experiment | Trichloroethylene (mol) | Trichloromethane (mol) | Base (mol) | Phase-Transfer Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1 | 0.2 | 0.3 | 0.3 (50% NaOH aq.) | Tetrabutylammonium (B224687) hydroxide (0.5g) | 3 | 30-40 | 90 | [8] |

| 2 | 0.2 | 0.3 | 0.3 (50% NaOH aq.) | Benzyltriethylammonium chloride (0.5g) | 3 | 30-40 | 90 | [8] |

| 3 | 0.2 | 0.3 | 0.3 (50% KOH aq.) | Benzyltriethylammonium chloride (0.5g) | 3 | 30 | 86 | [8] |

| 4 | 0.2 | 0.3 | 0.3 (50% NaOH aq.) | Polyethylene glycol 400 (0.5g) | 3 | Not Specified | 87 | [8] |

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound based on established procedures.[8]

Protocol 1: Synthesis using Tetrabutylammonium Hydroxide as a Phase-Transfer Catalyst

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, add 26.2 g (0.2 mol) of 1,2-trichloroethylene, 0.5 g of tetrabutylammonium hydroxide, and 24 g (0.3 mol) of a 50% aqueous sodium hydroxide solution.

-

While stirring, add 35.71 g (0.3 mol) of trichloromethane dropwise to the mixture, maintaining the reaction temperature between 30-40°C.

-

Continue stirring the reaction mixture for 3 hours.

-

After the reaction is complete, transfer the mixture to a separatory funnel and allow the phases to separate.

-

Collect the organic phase and purify by distillation to obtain this compound.

-

The expected yield is approximately 38.44 g (90%).

Protocol 2: Synthesis using Benzyltriethylammonium Chloride as a Phase-Transfer Catalyst

-

In a 250 mL three-necked flask, combine 35.71 g (0.3 mol) of chloroform, 0.5 g of benzyltriethylammonium chloride, and 24 g of a 50% aqueous sodium hydroxide solution.

-

Stir the mixture and add 26.2 g (0.2 mol) of 1,2-trichloroethylene dropwise, maintaining the reaction temperature at 30-40°C.

-

Stir the reaction for a total of 3 hours.

-

Upon completion, separate the organic layer from the aqueous layer.

-

Purify the crude product by distillation to yield this compound.

-

The anticipated yield is approximately 38.43 g (90%).

Visualizations

Reaction Mechanism and Phase-Transfer Catalysis Workflow

The following diagram illustrates the key steps in the synthesis of this compound, including the generation of dichlorocarbene and the role of the phase-transfer catalyst.

Caption: Workflow of phase-transfer catalyzed synthesis of this compound.

Logical Relationship of Reactants to Product

This diagram outlines the logical progression from starting materials to the final product.

Caption: Logical relationship of reactants and intermediates to the final product.

Further Considerations and Applications

This compound is a valuable synthetic intermediate.[9][10] For instance, it can be dehydrohalogenated with a base like potassium hydroxide to yield tetrachlorocyclopropene.[2][11] It is also used in the preparation of tris(dialkylamino)cyclopropenium (TDAC) salts, which have applications as phase-transfer catalysts themselves.[10] The compound is a colorless liquid with a faint minty odor and is thermally unstable above 100°C, at which point it can isomerize to 1,1,3,3,3-pentachloropropene.[2][9] Due to its reactivity, appropriate handling and storage procedures are necessary.

References

- 1. Trichloroethylene - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Dichlorocarbene - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. researchgate.net [researchgate.net]

- 8. CN112279747B - Preparation method of this compound - Google Patents [patents.google.com]

- 9. This compound – description and application - Georganics [georganics.sk]

- 10. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound technical grade, 90 6262-51-7 [sigmaaldrich.com]

In-Depth Technical Guide: Thermal Stability and Decomposition of Pentachlorocyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability of pentachlorocyclopropane and its decomposition products. The information is intended for researchers, scientists, and professionals in drug development who may utilize or encounter this compound in their work.

Executive Summary

Thermal Decomposition Pathway

The principal thermal decomposition route for this compound is a unimolecular, first-order ring-opening isomerization. This reaction proceeds via a concerted transition state involving a chlorine atom migration, yielding exclusively 1,1,3,3,3-pentachloropropene.[3]

Decomposition Products

-

Primary Product: 1,1,3,3,3-Pentachloropropene is the sole product of the thermal isomerization of this compound under controlled gas-phase conditions.[1][3]

-

Potential High-Temperature Products: Under more extreme conditions such as pyrolysis or combustion, further degradation is expected to yield simpler, more stable molecules. While specific studies on this compound are limited, the decomposition of other chlorinated hydrocarbons suggests potential products could include hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO2).

Quantitative Data

The kinetics of the gas-phase isomerization of this compound have been investigated, yielding the following Arrhenius equation:

log₁₀(k/s⁻¹) = (14.16 ± 0.23) - (39,963 ± 500) / (4.576 * T) [3]

Where:

-

k is the first-order rate constant in s⁻¹

-

T is the absolute temperature in Kelvin

The following table summarizes the calculated first-order rate constants at various temperatures within the experimentally studied range of 440-490 K (167-217 °C).[3]

| Temperature (K) | Temperature (°C) | Rate Constant (k) s⁻¹ |

| 440 | 167 | 1.18 x 10⁻³ |

| 450 | 177 | 2.89 x 10⁻³ |

| 460 | 187 | 6.78 x 10⁻³ |

| 470 | 197 | 1.54 x 10⁻² |

| 480 | 207 | 3.39 x 10⁻² |

| 490 | 217 | 7.24 x 10⁻² |

Experimental Protocols

While the full detailed experimental protocol for the thermal decomposition of this compound is not available in the public domain, a representative methodology for a gas-phase unimolecular kinetics study can be constructed based on standard practices in the field.

Representative Gas-Phase Isomerization Protocol

Objective: To determine the first-order rate constant for the thermal isomerization of this compound in the gas phase.

Apparatus:

-

A static or flow pyrolysis reactor made of quartz or Pyrex, with a known surface-to-volume ratio.

-

A furnace with a programmable temperature controller capable of maintaining a stable temperature (± 0.5°C) in the reaction zone.

-

A high-vacuum line equipped with pressure gauges (e.g., capacitance manometer) for evacuating the reactor and introducing the reactant.

-

A sample inlet system for introducing a precise amount of this compound into the reactor.

-

An analytical system, typically a gas chromatograph (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID), for separation and quantification of the reactant and product.

Procedure:

-

Reactor Preparation: The reactor is evacuated to a high vacuum (<10⁻⁴ Torr) and heated to the desired reaction temperature.

-

Sample Introduction: A known pressure of this compound vapor is introduced into the heated reactor. The initial pressure is typically in the range of 10-50 Torr.[3]

-

Reaction Monitoring: At timed intervals, aliquots of the reaction mixture are withdrawn from the reactor and analyzed by GC.

-

Analysis: The GC analysis separates this compound from its isomer, 1,1,3,3,3-pentachloropropene. The peak areas are used to determine the partial pressures or concentrations of the reactant and product over time.

-

Data Treatment: The natural logarithm of the partial pressure of this compound is plotted against time. For a first-order reaction, this plot will be linear, and the negative of the slope will be the rate constant (k) at that temperature.

-

Arrhenius Parameters: The experiment is repeated at several different temperatures, and the Arrhenius plot of ln(k) versus 1/T is constructed to determine the activation energy and the pre-exponential factor.

Visualizations

Decomposition Pathway of this compound

Caption: Thermal isomerization of this compound.

Experimental Workflow for Gas-Phase Kinetic Study

Caption: Gas-phase thermal decomposition experimental workflow.

References

An In-depth Technical Guide to the Spectroscopic Data of Pentachlorocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorocyclopropane (C₃HCl₅) is a halogenated organic compound of significant interest in synthetic chemistry. Its strained three-membered ring and extensive chlorination lead to unique chemical reactivity, making it a valuable precursor in the synthesis of various complex molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for its synthesis and spectroscopic characterization are also presented to aid researchers in their laboratory work.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the addition of dichlorocarbene (B158193) to trichloroethylene (B50587). The following protocol is adapted from established synthetic procedures.

Materials:

-

Trichloroethylene

-

Chloroform (B151607) (trichloromethane)

-

Sodium hydroxide (B78521) (NaOH)

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Distilled water

Procedure:

-

A solution of trichloroethylene and a phase-transfer catalyst in chloroform is prepared in a round-bottom flask equipped with a mechanical stirrer and a dropping funnel.

-

The flask is cooled in an ice bath, and a concentrated aqueous solution of sodium hydroxide is added dropwise with vigorous stirring. The temperature should be maintained below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours.

-

The mixture is then diluted with water and transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

A sample of this compound (typically 10-20 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy:

-

IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

For a liquid sample like this compound, the spectrum can be recorded neat by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Alternatively, an attenuated total reflectance (ATR) accessory can be used.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Electron ionization (EI) is a common method for generating ions.

-

The instrument is calibrated, and the sample is introduced into the ion source.

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

Data Presentation

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 4.0 | Singlet | 1H | C-H |

Note: The exact chemical shift can vary slightly depending on the solvent and instrument.

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~40 - 50 | C-H |

| ~60 - 70 | CCl₂ |

| ~70 - 80 | CCl₂ |

Note: Due to the complexity of the molecule and the influence of the chlorine atoms, the exact assignment of the dichlorinated carbons can be challenging without further 2D NMR experiments.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | C-H stretch |

| ~1400 | Medium | C-H bend |

| ~1000 - 800 | Strong | C-Cl stretch |

| ~700 | Strong | C-Cl stretch |

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 212/214/216/218/220 | Variable | [M]⁺ (Molecular ion cluster) |

| 177/179/181 | High | [M-Cl]⁺ |

| 142/144/146 | Medium | [M-Cl₂-H]⁺ |

| 107/109 | Medium | [C₃Cl₂H]⁺ |

Note: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) results in characteristic clusters of peaks for chlorine-containing fragments.

Mandatory Visualization

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Logical Relationships in Spectroscopic Data Analysis

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous identification and structural elucidation of this compound.

Caption: Integration of data from different spectroscopic methods for structural elucidation.

Pentachlorocyclopropane (CAS 6262-51-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for pentachlorocyclopropane (CAS 6262-51-7). The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Core Properties

This compound is a colorless to pale yellow liquid with a faint, minty odor.[1][2] It is a synthetic, chlorinated cyclopropane (B1198618) derivative with the chemical formula C₃HCl₅.[1][2]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃HCl₅ | [1] |

| Molecular Weight | 214.31 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid with a faint, minty odor | [1][2] |

| Density | 1.668 g/mL at 25 °C | [3] |

| Boiling Point | 55-56 °C at 7 mmHg | [3] |

| Refractive Index | n20/D 1.5169 | [3] |

| Flash Point | 101 °C (closed cup) | [3] |

| Thermal Stability | Thermally unstable above 100 °C, undergoing isomerization | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is reported to conform to the structure of this compound.

-

¹³C NMR: PubChem lists the availability of a ¹³C NMR spectrum for this compound.[2]

-

Infrared (IR) Spectroscopy: The infrared spectrum is reported to be consistent with the molecular structure of this compound.

-

Mass Spectrometry (GC-MS): GC-MS data is available for this compound, with a prominent peak observed in the mass spectrum.[2]

Synthesis of this compound

This compound can be synthesized through several routes. The most common methods involve the addition of dichlorocarbene (B158193) to trichloroethylene (B50587) or the chlorination of a trichloropropylene isomer.

Synthesis from Trichloroethylene and Sodium Trichloroacetate (B1195264)

A well-established method for the laboratory-scale synthesis of this compound involves the reaction of trichloroethylene with sodium trichloroacetate.[4]

Experimental Protocol:

-

A solution of sodium trichloroacetate is prepared.

-

Trichloroethylene is added to the solution.

-

The reaction mixture is heated, leading to the in-situ generation of dichlorocarbene, which then adds to the trichloroethylene.

-

The resulting this compound is isolated and purified.

Synthesis via Phase-Transfer Catalysis

A more recent and efficient method utilizes phase-transfer catalysis for the reaction of 1,2-trichloroethylene and chloroform.[5]

Experimental Protocol:

-

1,2-trichloroethylene, a strong base (such as sodium hydroxide (B78521) or potassium hydroxide), and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) are mixed.[5]

-

Chloroform is added to the mixture. The reaction proceeds at a controlled temperature, typically between 30-40 °C.[5]

-

The reaction is a phase-transfer catalyzed carbene addition.[5]

-

Upon completion, the organic layer containing this compound is separated, washed, and purified, often by distillation.[5]

Synthesis by Chlorination of 3,3,3-Trichloropropylene

This compound can also be prepared by the chlorination of 3,3,3-trichloropropylene.[6]

Experimental Protocol:

-

3,3,3-trichloropropylene is used as the starting material.[6]

-

Chlorine gas is introduced to the starting material at a temperature ranging from 0 to 100 °C. The reaction can be carried out in the presence of a catalyst, such as an anhydrous Fe³⁺ or Fe²⁺ compound.[6]

-

The reaction is an addition of chlorine across the double bond, followed by ring closure.[6]

-

The product, this compound, is then isolated and purified from the reaction mixture.[6]

Reactivity and Applications

This compound is a reactive molecule primarily used as an intermediate in the synthesis of other chemical compounds. Its reactivity is characterized by its thermal instability and susceptibility to dehydrohalogenation.

Thermal Isomerization

Above 100 °C, this compound undergoes a rapid ring-opening isomerization to exclusively yield 1,1,3,3,3-pentachloropropene.[7]

Caption: Thermal isomerization of this compound.

Dehydrohalogenation to Tetrachlorocyclopropene (B25203)

This compound can be smoothly dehydrochlorinated to tetrachlorocyclopropene by reaction with a strong base, such as concentrated aqueous potassium hydroxide.[1][4] This reaction is a key step in the synthesis of various cyclopropene (B1174273) derivatives.

Experimental Protocol:

-

This compound is treated with a concentrated aqueous solution of potassium hydroxide (e.g., 18 M).[3]

-

The reaction mixture is heated to approximately 80-85 °C.[3]

-

The dehydrohalogenation reaction occurs, eliminating a molecule of hydrogen chloride and forming the double bond of tetrachlorocyclopropene.[4]

-

The tetrachlorocyclopropene product is then isolated from the reaction mixture and purified.

Caption: Dehydrohalogenation of this compound.

Synthesis of Triaminocyclopropenium (TAC) Salts

A significant application of this compound is in the synthesis of triaminocyclopropenium (TAC) salts.[7] These stable cationic species have applications in various areas of chemistry. The reaction typically involves the direct reaction of this compound with a secondary amine.[7]

Caption: Synthesis of TAC salts from this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

-

GHS Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Toxicology: In dermal lethal-dose studies in rats, it caused tremors and necrotic gastrointestinal changes.[7] Oral lethal-dose studies in rats showed effects such as changes in the visual field, somnolence, and convulsions.[7]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a respirator if ventilation is inadequate.

Storage and Handling

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat and incompatible materials.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

This technical guide provides a summary of the available information on this compound (CAS 6262-51-7). For more detailed information, researchers are encouraged to consult the cited references.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C3HCl5 | CID 22631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound technical grade, 90 6262-51-7 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN112279747B - Preparation method of this compound - Google Patents [patents.google.com]

- 6. CN102992947B - this compound preparation method - Google Patents [patents.google.com]

- 7. This compound – description and application - Georganics [georganics.sk]

The Discovery and Enduring Utility of Pentachlorocyclopropane: A Technical Guide

An in-depth exploration of the synthesis, properties, and historical significance of a versatile chlorinated cyclopropane (B1198618).

Abstract

Pentachlorocyclopropane (C₃HCl₅), a halogenated cyclic hydrocarbon, has carved a niche for itself in synthetic organic chemistry since its definitive synthesis and characterization. This technical guide delves into the historical context of its discovery, detailing the pioneering experimental work that first brought it to light. We will explore its chemical and physical properties, supported by a comprehensive summary of quantitative data. Furthermore, this document provides a detailed account of the seminal experimental protocols for its synthesis and key reactions, offering a practical resource for researchers. Through illustrative diagrams of its core chemical transformations, this guide aims to provide a thorough understanding of this compound's synthesis, reactivity, and its role as a precursor to other valuable compounds.

Introduction

The study of strained ring systems has long been a fertile ground for chemical innovation, pushing the boundaries of our understanding of bonding and reactivity. Among these, the cyclopropane ring, with its inherent ring strain, presents a unique platform for chemical transformations. The introduction of multiple halogen atoms to this small ring further accentuates its reactivity and opens up novel synthetic pathways. This compound, a colorless liquid with a faint minty odor, stands as a key example of such a molecule.[1] Its discovery was a significant step in the broader exploration of halogenated cyclopropanes, providing a stable yet reactive intermediate for further chemical elaboration. This guide will trace the history of its discovery, focusing on the seminal work that established its synthesis and initial chemical characterization.

Discovery and First Synthesis

The first practical and well-documented synthesis of this compound was reported by Stephen W. Tobey and Robert West in 1966.[2] Their work provided a straightforward method for the preparation of this compound, which had previously been elusive. The synthesis involves the addition of dichlorocarbene (B158193) (:CCl₂) to trichloroethylene (B50587).[1][2]

The dichlorocarbene is generated in situ from the thermal decomposition of sodium trichloroacetate (B1195264).[2] This method, while offering a modest yield of 22%, proved to be highly effective due to the low cost and ready availability of the starting materials, allowing for large-scale preparations.[2]

Physicochemical Properties

This compound is a colorless, mobile liquid at room temperature.[1][2] It is characterized by a faint, minty odor.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃HCl₅ | [1][3] |

| Molecular Weight | 214.31 g/mol | [4][5] |

| Appearance | Colorless liquid | [1][6] |

| Odor | Mild, minty | [1] |

| Density | 1.668 g/mL at 25 °C | [1][4] |

| Boiling Point | 55-56 °C at 7 mmHg | [4] |

| 56 °C at 7 mmHg | [1] | |

| 70 °C at 19 mmHg | [7] | |

| 328.7 K (55.55 °C) at 0.009 bar | [3] | |

| Refractive Index | n20/D 1.5169 | [4] |

| nD 1.51 | [1] | |

| CAS Number | 6262-51-7 | [3][6][8] |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound as described by Tobey and West.

Synthesis of this compound

The synthesis is achieved through the reaction of sodium trichloroacetate with trichloroethylene in 1,2-dimethoxyethane (B42094).

Procedure:

-

A mixture of 185 g (1.0 mol) of anhydrous sodium trichloroacetate and 650 mL (7.2 mol) of trichloroethylene in 700 mL of 1,2-dimethoxyethane is heated to reflux with vigorous stirring.

-

The reflux is continued for a period of 48 hours.

-

After cooling, the reaction mixture is filtered to remove the resulting sodium chloride and any unreacted sodium trichloroacetate.

-

The filtrate is then concentrated by distillation at atmospheric pressure.

-

The residue is subsequently fractionally distilled under reduced pressure to yield the pure this compound.

The reported yield for this procedure is approximately 22%.[2]

Chemical Reactions and Reactivity

This compound is a versatile intermediate that undergoes several key chemical transformations. Its reactivity is largely dictated by the strained cyclopropane ring and the presence of multiple chlorine atoms.

Dehydrochlorination to Tetrachlorocyclopropene

One of the most significant reactions of this compound is its smooth dehydrochlorination to tetrachlorocyclopropene.[2] This reaction is typically carried out using a strong base, such as potassium hydroxide.[1][2] Tetrachlorocyclopropene is a valuable precursor for a wide range of other cyclopropene (B1174273) compounds.[2]

Thermal Isomerization

This compound is thermally unstable and undergoes a ring-opening isomerization at temperatures above 100 °C.[1][2] This process exclusively yields 1,1,3,3,3-pentachloropropene.[1][2]

Visualizing the Chemistry of this compound

The following diagrams, generated using the DOT language, illustrate the key chemical pathways related to this compound.

Caption: Synthesis of this compound from Sodium Trichloroacetate and Trichloroethylene.

Caption: Key Reactions of this compound: Dehydrochlorination and Thermal Isomerization.

Conclusion

The discovery and synthesis of this compound by Tobey and West marked a significant advancement in the field of strained-ring chemistry. Their work not only provided a reliable method for the preparation of this compound but also opened the door to the synthesis of a variety of other interesting and useful molecules, most notably tetrachlorocyclopropene. The detailed experimental protocols and an understanding of its chemical reactivity continue to be of value to researchers and drug development professionals. The legacy of this seemingly simple molecule underscores the importance of fundamental synthetic research in driving chemical innovation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyclopropane, pentachloro- [webbook.nist.gov]

- 4. This compound technical grade, 90 6262-51-7 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C3HCl5 | CID 22631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound – description and application - Georganics [georganics.sk]

- 8. Cyclopropane, pentachloro- [webbook.nist.gov]

An In-depth Technical Guide to the Dehydrohalogenation of Pentachlorocyclopropane to Tetrachlorocyclopropene

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the dehydrohalogenation of pentachlorocyclopropane, a critical reaction for the synthesis of tetrachlorocyclopropene (B25203). Tetrachlorocyclopropene is a valuable reagent in organic synthesis, serving as a precursor for various cyclopropene (B1174273) derivatives and other complex molecules relevant to drug discovery and materials science. This guide details the underlying reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and presents visual workflows to facilitate a thorough understanding of this important transformation.

Introduction

The conversion of this compound to tetrachlorocyclopropene is a classic example of a dehydrohalogenation reaction, a subset of elimination reactions.[1] This process involves the removal of a hydrogen and a chlorine atom from adjacent carbons on the cyclopropane (B1198618) ring, leading to the formation of a double bond and yielding the corresponding cyclopropene.[1] The high degree of chlorination and the inherent ring strain of the cyclopropane moiety present unique considerations for this reaction, making a detailed understanding of the reaction conditions and mechanism essential for successful synthesis.

Reaction Mechanism

The dehydrohalogenation of this compound proceeds via an E2 (bimolecular elimination) mechanism. This is a concerted, one-step process where a strong base abstracts a proton from the carbon atom adjacent to the carbon bearing the leaving group (a chlorine atom). Simultaneously, the carbon-chlorine bond breaks, and a new π-bond is formed between the two carbon atoms.

The key steps of the E2 mechanism for this reaction are as follows:

-

Proton Abstraction: A strong base, typically a hydroxide (B78521) ion (OH⁻) from potassium hydroxide, attacks and removes the acidic hydrogen atom from one of the chlorinated carbons of the this compound ring.

-

Concerted Bond Reorganization: As the base abstracts the proton, the electrons from the carbon-hydrogen bond shift to form a double bond between the two adjacent carbon atoms.

-

Leaving Group Departure: Simultaneously, the chlorine atom on the adjacent carbon departs as a chloride ion (Cl⁻), taking its bonding electrons with it.

This concerted process requires a specific anti-periplanar geometry between the hydrogen being abstracted and the leaving group for optimal orbital overlap. In the rigid cyclopropane ring, this geometric constraint influences the reaction rate and regioselectivity.

Caption: E2 Mechanism for the Dehydrohalogenation of this compound.

Experimental Protocols

The following experimental protocol is based on established synthetic methods for the dehydrohalogenation of this compound.

Materials:

-

This compound (C₃HCl₅)

-

Potassium hydroxide (KOH)

-

Ethanol (or other suitable solvent)

-

Diethyl ether (or other extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (or other drying agent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium hydroxide in the chosen solvent (e.g., ethanol) with gentle heating and stirring.

-

Addition of Substrate: To the prepared basic solution, add this compound dropwise at a controlled rate. The reaction is exothermic, and the addition rate should be managed to maintain a steady reaction temperature.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-85°C) and maintain it for the specified reaction time with continuous stirring.[2] The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether, multiple times to ensure complete recovery of the product.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate. Filter to remove the drying agent, and then remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude tetrachlorocyclopropene can be purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Caption: General Experimental Workflow for Tetrachlorocyclopropene Synthesis.

Data Presentation

The yield and efficiency of the dehydrohalogenation of this compound are highly dependent on the reaction conditions. The following table summarizes key quantitative data from various reported procedures.

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 18M aq. KOH | Water | 80-85 | Not Specified | High (Implied) | [2] |

| KOH | Ethanol | Reflux | Not Specified | Good (Implied) | Generic Protocol |

Note: Detailed quantitative data from primary literature under varying conditions is often proprietary or not extensively published in a comparative format. The conditions provided are based on commonly cited and effective methods.

Spectroscopic Characterization of Tetrachlorocyclopropene

The identity and purity of the synthesized tetrachlorocyclopropene can be confirmed by various spectroscopic techniques.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of tetrachlorocyclopropene is expected to show two distinct signals corresponding to the two types of carbon atoms in the molecule: the sp² hybridized carbons of the double bond and the sp³ hybridized carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=C double bond stretch within the strained cyclopropene ring.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of tetrachlorocyclopropene, along with a characteristic isotopic pattern due to the presence of four chlorine atoms.

Conclusion

The dehydrohalogenation of this compound is a reliable and efficient method for the synthesis of tetrachlorocyclopropene. A thorough understanding of the E2 reaction mechanism, careful control of experimental parameters such as base concentration, temperature, and reaction time, and appropriate purification techniques are crucial for obtaining a high yield of the pure product. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

An In-Depth Technical Guide to the Ring-Opening Isomerization of Pentachlorocyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachlorocyclopropane, a strained cyclic halogenated hydrocarbon, undergoes a facile ring-opening isomerization upon thermal activation to yield 1,1,3,3,3-pentachloropropene. This transformation is a first-order, unimolecular process that proceeds cleanly in the gas phase. This technical guide provides a comprehensive overview of this isomerization, including its reaction mechanism, kinetics, and a detailed, plausible experimental protocol for its execution and analysis in a laboratory setting. Quantitative kinetic data derived from the established Arrhenius equation is presented in a structured format to facilitate understanding and application.

Introduction

The study of ring-opening reactions of strained carbocyclic systems is of significant interest in organic chemistry, providing insights into reaction mechanisms and affording pathways to valuable acyclic compounds. This compound is a thermally labile molecule that readily undergoes isomerization to an isomeric pentachloropropene. Understanding the kinetics and mechanism of this rearrangement is crucial for controlling the synthesis of its products and for predicting the behavior of similar halogenated cyclopropanes. This guide synthesizes the available scientific literature to present a detailed technical overview of this reaction.

Reaction Mechanism and Kinetics

The thermal ring-opening isomerization of this compound is a concerted process involving the migration of a chlorine atom and the simultaneous cleavage of a carbon-carbon bond within the cyclopropane (B1198618) ring. The reaction proceeds via a unimolecular pathway, meaning that the rate of reaction is dependent only on the concentration of the this compound reactant.

The primary product of this isomerization is exclusively 1,1,3,3,3-pentachloropropene.[1][2] The reaction is well-described by first-order kinetics.[1]

The temperature dependence of the reaction rate constant (k) is defined by the Arrhenius equation:

log₁₀(k/s⁻¹) = (14.16 ± 0.23) – (39,963 ± 500) / (4.576 * T) [1]

where T is the temperature in Kelvin.

Quantitative Data

The following table presents the calculated first-order rate constants for the isomerization of this compound at various temperatures, derived from the Arrhenius equation.

| Temperature (K) | Temperature (°C) | Rate Constant (k) (s⁻¹) |

| 440 | 167 | 1.18 x 10⁻⁴ |

| 450 | 177 | 2.45 x 10⁻⁴ |

| 460 | 187 | 4.93 x 10⁻⁴ |

| 470 | 197 | 9.66 x 10⁻⁴ |

| 480 | 207 | 1.84 x 10⁻³ |

| 490 | 217 | 3.44 x 10⁻³ |

Experimental Protocols

While a specific, detailed experimental protocol for the ring-opening isomerization of this compound is not extensively detailed in the available literature, a plausible procedure can be constructed based on general methodologies for gas-phase kinetic studies of thermal rearrangements.

Materials and Equipment

-

This compound: (Purity > 98%)

-

Inert Gas: Nitrogen or Argon (High purity)

-

Static Vacuum System: Comprising a Pyrex reaction vessel of known volume, connected to a high-vacuum line equipped with pressure gauges (e.g., McLeod gauge), and a means of introducing the reactant.

-

Constant Temperature Furnace: Capable of maintaining the reaction vessel at a stable temperature (± 0.1 °C) within the range of 440-490 K.

-

Gas Chromatography-Mass Spectrometry (GC-MS) system: For quantitative analysis of the reaction mixture.

-

Standard Glassware: For sample handling.

Experimental Procedure

-

System Preparation: The static vacuum system, including the reaction vessel, is thoroughly cleaned, dried, and evacuated to a high vacuum (e.g., 10⁻⁵ Torr).

-

Reactant Introduction: A known pressure of this compound vapor is introduced into the evacuated reaction vessel. The pressure should be within the range of 10-50 Torr to ensure the reaction remains in the unimolecular regime.[1]

-

Initiation of Reaction: The reaction vessel is brought to the desired reaction temperature by the pre-heated furnace. Time measurement begins once the vessel reaches the target temperature.

-

Reaction Monitoring: The progress of the isomerization is monitored by periodically withdrawing small aliquots of the gas-phase reaction mixture at known time intervals.

-

Sample Analysis: The withdrawn aliquots are analyzed by GC-MS to determine the relative concentrations of this compound and 1,1,3,3,3-pentachloropropene. This allows for the calculation of the extent of reaction over time.

-

Data Analysis: The first-order rate constant (k) is determined from the slope of a plot of the natural logarithm of the concentration of this compound versus time.

Visualizations

Signaling Pathway

Caption: Reaction pathway for the thermal isomerization of this compound.

Experimental Workflow

Caption: Workflow for the gas-phase isomerization of this compound.

References

Navigating the Solution: A Technical Guide to the Solubility of Pentachlorocyclopropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pentachlorocyclopropane in various organic solvents. Understanding the solubility of this compound is crucial for its effective handling, application in synthesis, and potential integration into drug discovery and development workflows. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes the existing qualitative information, outlines standard experimental protocols for solubility determination, and discusses the compound's relevance in chemical and pharmaceutical research.

Core Concepts: Solubility of this compound

This compound (C₃H₃Cl₅) is a halogenated hydrocarbon characterized by a three-membered carbon ring with five chlorine substituents.[1] This structure results in a non-polar nature, which is the primary determinant of its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility profile; it is more likely to dissolve in solvents with similar low polarity.[1]

Qualitative Solubility Data

Based on available literature, the solubility of this compound can be summarized as follows:

| Solvent Class | Specific Solvents | Solubility Description | Reference |

| Water | Water | Insoluble | [1] |

| Non-Polar/Low-Polarity Organic Solvents | Hexane, Benzene, Toluene | Sparingly Soluble | [1] |

The high degree of chlorination contributes to its hydrophobicity, rendering it insoluble in water.[1] In contrast, it exhibits some level of solubility in non-polar organic solvents.[1] It is important to note that "sparingly soluble" is a qualitative term, and the precise solubility limits would need to be determined experimentally for specific applications.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, standardized experimental methods can be employed. The following protocols are generally applicable for determining the solubility of solid or liquid organic compounds like this compound in organic solvents.

Method 1: Shake-Flask Method (Equilibrium Method)

This is a conventional and widely used method for determining the equilibrium solubility of a compound in a solvent.

Principle: An excess amount of the solute (this compound) is mixed with the solvent of interest. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The saturated solution is then separated from the excess undissolved solute, and the concentration of the solute in the solution is determined.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solute should be visually apparent.

-

Equilibration: Place the container in a constant temperature environment (e.g., a shaker bath or incubator) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. If necessary, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully extract an aliquot of the clear, saturated supernatant. The concentration of this compound in the aliquot can be determined using a suitable analytical technique, such as:

-

Gas Chromatography (GC): A common and effective method for volatile and semi-volatile compounds. A calibration curve with known concentrations of this compound in the same solvent is required for quantification.

-

High-Performance Liquid Chromatography (HPLC): Suitable if the compound has a UV chromophore or can be derivatized.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used by integrating the signal of the analyte against a known concentration of an internal standard.[2]

-

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/L, mg/mL, or mol/L) at the specified temperature.

Method 2: Gravimetric Method

This method is simpler but may be less precise than instrumental methods.

Principle: A known volume of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solute is then measured.

Detailed Methodology:

-

Equilibration and Separation: Follow steps 1-3 of the Shake-Flask Method.

-

Sampling: Accurately pipette a known volume of the saturated supernatant into a pre-weighed, clean, and dry container.

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause the solute to sublime or decompose.

-

Weighing: Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculation: The difference in weight gives the mass of the dissolved this compound. The solubility is then calculated by dividing the mass of the solute by the volume of the aliquot taken.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining and applying the solubility data of this compound in a research and development context.

Caption: Logical workflow for the determination and application of this compound solubility data.

Relevance to Researchers and Drug Development Professionals

While this compound itself is not a therapeutic agent, its structural motifs and derivatives are of interest in several areas relevant to drug discovery and materials science.

-

Synthetic Intermediate: this compound is a precursor for the synthesis of other molecules, such as triaminocyclopropenium (TAC) salts and tetrachlorocyclopropene.[3] These compounds have applications as phase-transfer catalysts and in the development of organic flow batteries and organic light-emitting devices.[3] A clear understanding of its solubility is essential for designing efficient synthetic routes, including solvent selection for reactions and purification processes like crystallization.

-

The Cyclopropyl (B3062369) Moiety in Drug Design: The cyclopropane (B1198618) ring is a valuable structural component in medicinal chemistry.[4] Incorporating a cyclopropyl group into a drug candidate can:

-

Enhance Potency: The rigid nature of the ring can lock the molecule into a bioactive conformation.[4]

-

Improve Metabolic Stability: The C-H bonds in a cyclopropane ring are stronger than in alkanes, which can reduce metabolic degradation.[4]

-

Modulate Physicochemical Properties: It can influence properties like lipophilicity and permeability.[4]

-

Although this compound is highly chlorinated, studies on its reactivity and properties can provide insights for the development of novel cyclopropane-containing drug candidates. Knowledge of its solubility in various organic solvents is foundational for its use in synthetic and medicinal chemistry research.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound – description and application - Georganics [georganics.sk]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC Nomenclature and Structural Isomerism

An In-depth Technical Guide to the IUPAC Nomenclature, Properties, and Analysis of Pentachloropropanes (C3H3Cl5)

This guide provides a comprehensive overview of the isomers of pentachloropropane, compounds with the chemical formula C3H3Cl5. It is intended for researchers, scientists, and drug development professionals who require detailed information on the nomenclature, physicochemical properties, synthesis, and analysis of these halogenated hydrocarbons.

The chemical formula C3H3Cl5 represents several structural isomers of pentachloropropane. The systematic naming of these isomers according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is crucial for unambiguous identification. The primary isomers include:

-

1,1,1,2,3-Pentachloropropane

-

1,1,2,3,3-Pentachloropropane [2]

-

1,1,1,2,2-Pentachloropropane

Each name precisely describes the location of the five chlorine atoms on the three-carbon propane (B168953) backbone. The structural diversity among these isomers leads to variations in their physical and chemical properties.

A logical diagram illustrating the relationship between the propane backbone and the different pentachloropropane isomers is presented below.

Caption: Relationship between the propane backbone and its pentachloropropane isomers.

Physicochemical Properties

The physicochemical properties of pentachloropropane isomers are essential for their handling, application, and analysis. The following tables summarize the available quantitative data for several isomers.

Table 1: General Properties of Pentachloropropane Isomers

| Property | 1,1,1,2,3-Pentachloropropane | 1,1,2,2,3-Pentachloropropane | 1,1,2,3,3-Pentachloropropane |

| CAS Number | 21700-31-2 | 16714-68-4[1] | 15104-61-7[2][3] |

| Molecular Formula | C3H3Cl5 | C3H3Cl5[1] | C3H3Cl5[3] |

| Molecular Weight | 216.321 g/mol | 216.321 g/mol [4] | 216.321 g/mol [3] |

Table 2: Physical Properties of Pentachloropropane Isomers

| Property | 1,1,1,2,3-Pentachloropropane | 1,1,2,2,3-Pentachloropropane | 1,1,2,3,3-Pentachloropropane |

| Boiling Point | 196.1 ± 8.0 °C at 760 mmHg[5] | - | - |

| Melting Point | 180 °C[6] | - | - |

| Density | 1.6 ± 0.1 g/cm³[5] | - | - |

| Refractive Index | 1.504[5] | - | - |

| Vapor Pressure | 0.6 ± 0.4 mmHg at 25°C[5] | - | - |

| Flash Point | 72.8 ± 15.8 °C[5] | - | - |

Experimental Protocols

Synthesis of Pentachloropropanes

While specific protocols for each isomer are varied, a general approach for the synthesis of polychlorinated propanes involves the radical addition of a chlorinated methane (B114726) to a chlorinated ethene. For instance, 1,1,1,3,3-pentachloropropane (B1622584) can be synthesized by the radical addition of carbon tetrachloride to vinyl chloride in the presence of a cuprous chloride catalyst.[7]

A detailed experimental protocol for the synthesis of 1,1,1,3,3-pentachloropropane is as follows: [7]

-

Reaction Setup: A mixture of cuprous chloride (catalyst), a promoter such as triethanolamine, carbon tetrachloride, vinyl chloride, and a solvent (e.g., acetonitrile) is placed in an autoclave.

-

Inert Atmosphere: The autoclave is purged with nitrogen to a pressure of 0.1 – 1 MPa.

-

Initial Heating: The mixture is heated to 55 – 85 °C and held for 20 – 40 minutes.

-

Reaction: The temperature is then raised to 90 – 130 °C for 3 – 10 hours to facilitate the reaction.

-

Product Isolation: After the reaction, the product, 1,1,1,3,3-pentachloropropane, is isolated from the reaction mixture.

The synthesis of other isomers may involve variations in starting materials and reaction conditions, such as photochlorination of less chlorinated propanes.

Analytical Methods

The analysis of pentachloropropane isomers is typically performed using chromatographic techniques coupled with mass spectrometry.

General Protocol for GC-MS Analysis:

-

Sample Preparation: The sample containing pentachloropropanes is dissolved in a suitable organic solvent. For environmental samples, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is necessary to isolate the analytes.

-

Gas Chromatography (GC): The extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5MS). The oven temperature is programmed to separate the different isomers based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): The separated isomers are introduced into a mass spectrometer. Electron ionization (EI) is commonly used, and the resulting mass spectra provide fragmentation patterns that are characteristic of each isomer, allowing for their identification and quantification.

The workflow for a typical analytical determination of pentachloropropane isomers is depicted in the following diagram.

Caption: A generalized workflow for the analysis of pentachloropropane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of pentachloropropane isomers. The chemical shifts and coupling patterns in the NMR spectra provide detailed information about the connectivity of atoms within the molecule. For example, in the ¹H NMR spectrum of 1,1,2,3,3-pentachloropropane, two distinct sets of chemically equivalent protons are expected, leading to specific signal patterns.[8]

Signaling Pathways and Biological Activity

Currently, there is a lack of publicly available information regarding the specific signaling pathways or metabolic processes involving pentachloropropane isomers in biological systems. These compounds are primarily of interest as chemical intermediates and potential environmental contaminants. Their toxicological profiles would be the primary area of investigation in a biological context.

Conclusion

This technical guide has provided a detailed overview of the IUPAC nomenclature, physicochemical properties, and analytical methodologies for pentachloropropane isomers. The structured presentation of data in tables and the visualization of relationships and workflows are intended to serve as a valuable resource for scientists and researchers in the field. Further research is needed to fully characterize all possible isomers and to understand their potential biological and environmental impacts.

References

- 1. 1,1,2,2,3-Pentachloropropane | C3H3Cl5 | CID 85562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1,2,3,3-Pentachloropropane | C3H3Cl5 | CID 27027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propane, 1,1,2,3,3-pentachloro- [webbook.nist.gov]

- 4. 1,1,2,2,3-pentachloropropane [webbook.nist.gov]

- 5. 1,1,1,2,3-Pentachloropropane | CAS#:21700-31-2 | Chemsrc [chemsrc.com]

- 6. 1,1,1,2,3-Pentachloropropane CAS#: 21700-31-2 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. homework.study.com [homework.study.com]

Pentachlorocyclopropane: A Technical Guide to Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All personnel handling pentachlorocyclopropane must be thoroughly trained in its hazards and the required safety procedures.

Executive Summary

This compound (PCCP) is a colorless liquid with a faint minty odor, utilized in organic synthesis. While its toxicological properties have not been fully investigated, available data indicates that it is a hazardous substance requiring stringent safety protocols. This guide provides an in-depth overview of the known hazards associated with this compound, detailed safety precautions for its handling, and available toxicological data. It is crucial to note that comprehensive data on the metabolic and signaling pathways of this compound are not currently available in published literature.

Physicochemical and Toxicological Data